molecular formula C18H30O B8779133 4-Butyl-2,6-di-tert-butylphenol CAS No. 5530-30-3

4-Butyl-2,6-di-tert-butylphenol

Cat. No. B8779133
Key on ui cas rn: 5530-30-3
M. Wt: 262.4 g/mol
InChI Key: WTWGHNZAQVTLSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05320765

Procedure details

2,6-di-tert-butylphenol; 2-tert-butyl-4,6-dimethylphenol; 2,6-di-tertbutyl-4-ethylphenol; 2,6-di-tert-butyl-4-ethylphenol; 2,6-di-tert-butyl-4-n-butylphenol; 2,6-di-tertbutyl-4-isobutylphenol; 2,6-dicyclopentyl-4-methylphenol; 2-(α-methylcyclohexyl)-4,6-dimethylphenol; 2,6-dioctadecyl-4-methylphenol; 2,4,6-tricyclohexylphenol; 2,6-di-tert-butyl-4-methoxymethylphenol o-tert-butylphenol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2,6-di-tert-butyl-4-methoxymethylphenol o-tert-butylphenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
2,6-di-tertbutyl-4-isobutylphenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
2-(α-methylcyclohexyl)-4,6-dimethylphenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([CH3:14])([CH3:13])[CH3:12])[C:6]=1[OH:15])([CH3:4])([CH3:3])[CH3:2].[C:16](C1C=C(C)C=C(C)C=1O)(C)(C)C.C(C1C=C(CC)C=C(C(C)(C)C)C=1O)(C)(C)C.C(C1C=C(CCCC)C=C(C(C)(C)C)C=1O)(C)(C)C.C(C1C=C(CC(C)C)C=C(C(C)(C)C)C=1O)(C)(C)C.C1(C2C=C(C)C=C(C3CCCC3)C=2O)CCCC1.C(C1C=C(C)C=C(CCCCCCCCCCCCCCCCCC)C=1O)CCCCCCCCCCCCCCCCC.C1(C2C=C(C3CCCCC3)C=C(C3CCCCC3)C=2O)CCCCC1.C(C1C=CC=CC=1O)(C)(C)C.C(C1C=C(COC)C=C(C(C)(C)C)C=1O)(C)(C)C>>[C:11]([C:7]1[CH:8]=[C:9]([CH3:16])[CH:10]=[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])[C:6]=1[OH:15])([CH3:14])([CH3:13])[CH3:12] |f:8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)C1=C(C(=CC(=C1)C1CCCCC1)C1CCCCC1)O
Step Three
Name
2,6-di-tert-butyl-4-methoxymethylphenol o-tert-butylphenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=CC=C1)O.C(C)(C)(C)C1=C(C(=CC(=C1)COC)C(C)(C)C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)C)C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)CC)C(C)(C)C)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)CC)C(C)(C)C)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)CCCC)C(C)(C)C)O
Step Eight
Name
2,6-di-tertbutyl-4-isobutylphenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)CC(C)C)C(C)(C)C)O
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)C1=C(C(=CC(=C1)C)C1CCCC1)O
Step Ten
Name
2-(α-methylcyclohexyl)-4,6-dimethylphenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)C1=C(C(=CC(=C1)C)CCCCCCCCCCCCCCCCCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)C)C(C)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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